N-(2,3-二氢-1,4-苯并二氧杂-6-基)-2-{[6-(2-甲氧基苯基)[1,2,4]三唑并[4,3-b]哒嗪-3-基]硫代}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和杀虫剂评估
- Fadda 等人(2017 年)的一项研究利用相关化合物作为前体合成各种杂环化合物,这些杂环化合物被评估为针对棉铃虫斜纹夜蛾的杀虫剂。这突出了类似化合物在开发新型杀虫剂中的潜在用途 (Fadda 等,2017).
抗增殖和毒性研究
- 王等人(2015 年)的研究用烷基脲取代了乙酰胺基团,对类似化合物进行了修饰。该研究重点关注该化合物的抗癌作用、毒性和对 PI3Ks 和 mTOR 的抑制活性。结果表明急性口服毒性降低,抗增殖活性保留 (王等人,2015).
抗组胺活性和嗜酸性粒细胞浸润抑制
- Gyoten 等人(2003 年)的一项研究合成了结构与所讨论化合物相似的化合物。这些化合物显示出抗组胺活性以及对嗜酸性粒细胞趋化作用的抑制作用,表明在治疗过敏性疾病中具有潜在应用 (Gyoten 等,2003).
计算机药物相似性预测和微生物研究
- Pandya 等人(2019 年)合成了与查询相关的化合物,并评估了它们的体外抗菌、抗真菌和抗分枝杆菌活性。该研究还进行了计算机 ADME 预测特性,有助于理解此类化合物的药物相似性 (Pandya 等,2019).
作用机制
Target of Action
The primary target of TCMDC-124319 is the essential malarial kinase PfCLK3 . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA .
Mode of Action
TCMDC-124319 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This specific interaction improves the selectivity of the compound for PfCLK3 over human kinases .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124319 affects the RNA splicing process in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in RNA processing . By inhibiting PfCLK3, TCMDC-124319 disrupts this process, leading to detrimental effects on the parasite.
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Result of Action
The result of TCMDC-124319’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential RNA processing in the parasite, leading to its death .
生化分析
Biochemical Properties
TCMDC-124319 has been identified as an inhibitor of the Plasmodium falciparum protein kinase PfCLK3 . This enzyme plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of the blood stage of Plasmodium falciparum . TCMDC-124319 interacts with PfCLK3, inhibiting its activity and thereby affecting the parasite’s ability to survive and proliferate .
Cellular Effects
The cellular effects of TCMDC-124319 are primarily observed in its interactions with Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria . By inhibiting PfCLK3, TCMDC-124319 disrupts the parasite’s RNA splicing processes, which are crucial for its survival and proliferation . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124319 involves its interaction with the PfCLK3 enzyme . This interaction inhibits the activity of PfCLK3, disrupting the RNA splicing processes that are crucial for the survival and proliferation of Plasmodium falciparum . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)16-7-9-20-24-25-22(27(20)26-16)32-13-21(28)23-14-6-8-18-19(12-14)31-11-10-30-18/h2-9,12H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFDJAJCNYIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。